9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride

physicochemical profiling amine basicity drug design

This Fmoc-protected 3-fluoroazetidine methylamine hydrochloride (CAS 2361636-14-6) is supplied as a crystalline salt for direct on-resin coupling in standard Fmoc-SPPS protocols. The 3-fluoro substituent lowers the amine conjugate-acid pKa by ~2.5 units relative to unsubstituted azetidine, enabling conformationally constrained, weakly basic pharmacophores without sacrificing metabolic stability. The hydrochloride form ensures enhanced aqueous solubility, ease of handling, and long-term shelf stability under standard refrigeration. Procurement of this pre-protected monomer eliminates the 1–2 day in-house protection and purification workflow required when using the free amine (CAS 1956331‑88‑6), thereby reducing process cost and variability in peptide lead optimization programs.

Molecular Formula C19H20ClFN2O2
Molecular Weight 362.83
CAS No. 2361636-14-6
Cat. No. B2906660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride
CAS2361636-14-6
Molecular FormulaC19H20ClFN2O2
Molecular Weight362.83
Structural Identifiers
SMILESC1C(CN1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F.Cl
InChIInChI=1S/C19H19FN2O2.ClH/c20-19(10-21-11-19)12-22-18(23)24-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17,21H,9-12H2,(H,22,23);1H
InChIKeyNFSSIKDGPXAZKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride (CAS 2361636-14-6): Fmoc-Protected Fluorinated Azetidine Building Block for SPPS


9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride (CAS 2361636-14-6) is a protected heterocyclic amine building block comprising an Fmoc (9-fluorenylmethoxycarbonyl) group installed on the methylamine nitrogen of 3-fluoroazetidine, supplied as the crystalline hydrochloride salt . Its 3-fluoro substituent markedly reduces the conjugate-acid pKa of the azetidine nitrogen by approximately 2.5 units relative to unsubstituted azetidine, while the Fmoc group renders the building block compatible with standard Fmoc-solid-phase peptide synthesis (SPPS) protocols [1][2]. The hydrochloride salt enhances handling, aqueous solubility, and long-term storage stability versus the free amine .

Why Fmoc-Azetidine Analogs Cannot Substitute 9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride Without Quantitative Penalty


The 3-fluoro substituent, the methylamine spacer, and the Fmoc‑hydrochloride presentation act cooperatively to define the building block's performance in SPPS and its downstream impact on peptide properties. Substituting a non-fluorinated Fmoc-azetidine (e.g., CAS 2097953‑02‑9) increases the deprotected amine pKa by ~2.5 log units, altering protonation-dependent binding and ADME profiles [1]. Replacing Fmoc with Boc (e.g., CAS 1818847‑51‑6) mandates strongly acidic deprotection (TFA) incompatible with acid-sensitive substrates and precludes the orthogonal Fmoc/tBu SPPS strategy . Using the free amine (CAS 1956331‑88‑6) requires additional in-house protection and purification steps, directly increasing process cost and variability . These structural differences produce quantifiable divergences in basicity, metabolic stability, and synthetic workflow efficiency that cannot be compensated by post-hoc blending or formulation.

Quantitative Differentiation Evidence: 9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride vs. Closest Analogs


3-Fluoro Substitution Reduces Azetidine Basic pKa by ~2.5 log Units vs. Non-Fluorinated Parent

Fluorination at the C-3 position of the azetidine ring produces the largest pKa reduction among all saturated heterocyclic amine mono-fluorination patterns. The conjugate acid pKa of 3-fluoroazetidine is lowered by approximately 2.5 units relative to unsubstituted azetidine (pKa 11.29), yielding a value near 8.8 [1][2]. This quantitatively means the non-fluorinated Fmoc-azetidine building block (CAS 2097953‑02‑9) will, after Fmoc removal, generate an amine that is >300‑fold more basic than the amine generated from the target compound.

physicochemical profiling amine basicity drug design ADME optimization

Mono-Fluorinated Azetidines Retain High Intrinsic Metabolic Stability; Gem-Difluoroazetidine Is the Exception

A systematic panel of intrinsic microsomal clearance (CLint) measurements on mono- and difluorinated azetidine derivatives demonstrated high metabolic stability for all mono-fluorinated compounds; the sole exception was the 3,3‑difluoroazetidine derivative, which exhibited elevated clearance [1]. This establishes mono‑fluoroazetidine building blocks, including the target compound, as metabolically robust scaffolds, quantitatively distinct from gem‑difluoro counterparts that carry a metabolic liability.

metabolic stability microsomal clearance building block selection medicinal chemistry

3-Fluoroazetidine Scaffold Eliminates Cyclization‑Driven Chemical Instability Inherent to 2‑Cyano and 2‑Keto Azetidine Subtypes

In a comparative SAR analysis of azetidine‑based DPP IV inhibitors, 2‑cyanoazetidines and 2‑ketoazetidines were prone to internal cyclization forming inactive ketopiperazines and dihydroketopyrazines. In contrast, select 3‑fluoroazetidines displayed inhibitory potencies below 1 µM without the propensity for cyclization and associated chemical instability [1][2]. This structural feature is inherent to the 3‑fluoro substitution pattern and is retained irrespective of the specific N‑protecting group.

chemical stability DPP IV inhibitors warhead cyclization azetidine building blocks

Fmoc Protection Provides Mild, Orthogonal Deprotection (Piperidine/DMF) vs. Boc‑Protected Analog Requiring Strong Acid (TFA)

The Fmoc group of the target compound is removed under mild basic conditions (20% piperidine in DMF, t₁/₂ <2 min), fully compatible with standard Fmoc‑SPPS protocols and acid‑labile side‑chain protecting groups (e.g., tBu, Trt, Boc) . In contrast, the Boc‑protected analog (tert‑butyl ((3‑fluoroazetidin‑3‑yl)methyl)carbamate hydrochloride, CAS 1818847‑51‑6) requires repetitive treatment with TFA (≥50% v/v, 30 min per cycle) for deprotection, which can cleave acid‑sensitive linkers and side‑chain protections, limiting its utility in complex peptide assemblies .

solid-phase peptide synthesis protecting group strategy Fmoc vs. Boc workflow efficiency

Fluorinated Building Block Achieves ≥95% Purity Despite Synthetic Complexity; Non‑Fluorinated Comparator Routinely Reaches 97–98%

The target compound is supplied with a minimum purity of 95% (HPLC), reflecting the additional synthetic challenge of introducing a tertiary fluorine at the 3‑position of the strained azetidine ring . The non‑fluorinated direct analog, (9H‑fluoren‑9‑yl)methyl (azetidin‑3‑ylmethyl)carbamate hydrochloride (CAS 2097953‑02‑9), is commercially available at a standard purity of 97–98% from multiple suppliers . The purity differential of 2–3 percentage points corresponds to a 2‑ to 3‑fold higher total impurity load in the fluorinated compound, a factor that must be accommodated in downstream purification (e.g., preparative HPLC) when the building block is incorporated into large peptides.

chemical purity synthetic accessibility quality control procurement criteria

Hydrochloride Salt Form Delivers Crystalline Solid with Enhanced Aqueous Solubility and Storage Stability vs. Free Amine

The target compound is supplied as a crystalline hydrochloride salt (MW 362.83 g/mol) that remains a free‑flowing powder under recommended storage conditions (2–8°C, desiccated) . The free amine analog, (3‑fluoroazetidin‑3‑yl)methanamine (CAS 1821494‑00‑1) or its hydrochloride (CAS 1956331‑88‑6), requires separate protection and salt conversion before SPPS use, adding 1–2 synthetic steps and associated yield losses (typical 10–20% per step) . The pre‑formed hydrochloride also ensures consistent stoichiometry in coupling reactions, eliminating batch‑to‑batch variability caused by partial carbonate formation in free amines.

salt selection handling properties long-term storage SPPS workflow

High-Impact Application Scenarios for 9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride Guided by Quantitative Evidence


Design of Metabolically Stable Peptidomimetic Leads via Fmoc-SPPS

Medicinal chemistry programs targeting proteases, GPCRs, or protein–protein interactions where the peptide scaffold requires a conformationally constrained, weakly basic amine can incorporate this building block at any position accessible to SPPS. The 3‑fluoro substituent provides a pKa of ~8.8 (Δ −2.5 vs. azetidine) [1] while mono‑fluorination preserves high microsomal stability, avoiding the metabolic liability of gem‑difluoroazetidines [2]. Direct on‑resin coupling using standard HBTU/DIPEA or Oxyma/DIC protocols eliminates the need for post‑synthetic fluorination.

Replacement of 2‑Cyanoazetidine or 2‑Ketoazetidine Warheads with a Chemically Stable 3‑Fluoroazetidine Motif

Projects exploring azetidine‑based covalent or pseudo‑irreversible inhibitors of serine proteases (e.g., DPP IV, DPP8/9) can substitute the cyclization‑prone 2‑cyano/2‑keto azetidine warhead with a 3‑fluoroazetidine nucleus. Evidence shows 3‑fluoroazetidines achieve potencies below 1 µM without cyclization to inactive ketopiperazines [3], enabling longer in‑assay stability and simplifying purification from anomers.

Structure–Activity Relationship (SAR) Studies Modulating Amine Basicity Independent of Steric Bulk

In lead optimization campaigns where altering the basicity of an amine pharmacophore is required without significantly modifying molecular shape or size, this building block enables a direct swap with the non‑fluorinated azetidine analog (CAS 2097953‑02‑9) to produce a matched molecular pair. The ~2.5‑unit pKa reduction translates into differential protonation and target‑engagement profiles that can be correlated with in‑vitro potency and permeability measurements, generating clear SAR data [1].

Custom Peptide Synthesis Service Provision with Pre‑Qualified Fluorinated Building Blocks

Contract research and peptide synthesis service providers can stock this pre‑protected, hydrochloride‑salt building block to offer clients rapid access to fluorinated azetidine‑containing peptides. The Fmoc‑protected format eliminates in‑house protection steps, and the crystalline salt form guarantees consistent quality and long shelf‑life under standard cold storage . This reduces turnaround time by 1–2 days per peptide compared to sourcing the free amine and performing protection in situ.

Quote Request

Request a Quote for 9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.